1,3-Dibutylxanthine - 2850-36-4

1,3-Dibutylxanthine

Catalog Number: EVT-307331
CAS Number: 2850-36-4
Molecular Formula: C13H20N4O2
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,3-Dibutylxanthine is a synthetic xanthine derivative widely employed in scientific research, particularly in pharmacology and biochemistry. It is classified as an adenosine receptor antagonist, specifically exhibiting affinity for the A1, A2a, and A3 subtypes of adenosine receptors [, , , , ]. This compound plays a crucial role in investigating adenosine receptor signaling pathways and their physiological implications.

Mechanism of Action

1,3-Dibutylxanthine exerts its biological effects by acting as an antagonist at adenosine receptors [, , , , ]. It binds to these receptors, preventing the endogenous ligand, adenosine, from binding and activating downstream signaling pathways. The specific mechanism of action and its consequences vary depending on the adenosine receptor subtype being targeted. For instance, at A1 receptors, 1,3-Dibutylxanthine antagonizes adenosine-mediated inhibition of adenylate cyclase, leading to increased intracellular cyclic AMP levels [].

Applications
  • Investigating Adenosine Receptor Pharmacology: It serves as a valuable pharmacological tool for studying the structure-activity relationships of adenosine receptors, particularly the A3 subtype [, , ]. By systematically modifying its structure and evaluating the resulting analogues for their binding affinities and functional activities at different adenosine receptor subtypes, researchers can gain insights into the molecular determinants of ligand recognition and receptor activation.

  • Developing Novel Therapeutics: The identification of potent and selective antagonists like 1,3-Dibutylxanthine and its derivatives provides a starting point for developing novel therapeutic agents targeting adenosine receptors [, ]. These agents hold potential for treating a wide range of diseases, including cardiovascular disorders, inflammatory conditions, and neurological disorders.

1,3-Dibutylxanthine 7-riboside

    Compound Description: This compound serves as a partial agonist at A3 adenosine receptors. It demonstrates moderate affinity for A3 receptors with a Ki value of 6 μM.

    Relevance: This compound represents a ribosylated derivative of 1,3-Dibutylxanthine. This ribosylation introduces a ribose sugar moiety at the 7-position of the xanthine core structure. This modification impacts its binding affinity and functional activity at A3 receptors compared to 1,3-Dibutylxanthine.

1,3-Dipentylxanthine 7-riboside

    Compound Description: This analog exhibits slight selectivity for A3 receptors, demonstrating a 2-fold higher affinity compared to A1 receptors and a 10-fold higher affinity compared to A2a receptors.

    Relevance: This compound is structurally similar to 1,3-Dibutylxanthine with the substitution of pentyl groups at the 1 and 3 positions instead of butyl groups. This modification contributes to its enhanced selectivity for A3 receptors compared to 1,3-Dibutylxanthine.

    Compound Description: DBXRM acts as a full agonist at rat A3 receptors, effectively inhibiting adenylate cyclase. It displays high affinity for A3 receptors (Ki = 229 nM) with significant selectivity over A1 (160-fold) and A2a receptors (>400-fold). Interestingly, it functions as a partial agonist at rat A3 receptors in RBL-2H3 cells.

    Relevance: This compound is a derivative of 1,3-Dibutylxanthine, modified by the addition of a ribose sugar at the 7-position and a N-methylcarboxamide group at the 5'-position of the ribose. This dual modification dramatically enhances its A3 receptor selectivity and potency compared to 1,3-Dibutylxanthine. ,

3′-DeoxyDBXRM

    Compound Description: This newly synthesized xanthine riboside exhibits partial agonism at rat A3 receptors, while acting as an antagonist at rat A1 receptors.

    Relevance: This compound is a structural analog of 1,3-Dibutylxanthine 7-riboside 5'-N-methylcarboxamide (DBXRM), differing by the removal of a hydroxyl group at the 3' position of the ribose moiety. This modification results in a change in its functional activity at both A1 and A3 receptors compared to DBXRM and 1,3-Dibutylxanthine.

1,3-Diethyl-8-phenylxanthine

    Compound Description: This compound is a benzo-separated derivative of 8-phenyltheophylline. It's part of a series exploring structure-activity relationships for A1 and A2 adenosine receptor affinity.

    Relevance: While maintaining the core xanthine structure of 1,3-Dibutylxanthine, this compound incorporates ethyl groups at the 1 and 3 positions and a phenyl ring at the 8 position. These modifications significantly alter its structure and likely its interactions with adenosine receptors compared to 1,3-Dibutylxanthine.

1,3-Dipropylxanthine

    Compound Description: This compound is included in a series of linear and proximal benzo-separated derivatives designed to investigate their affinity for A1 and A2 adenosine receptors.

    Relevance: This compound shares the core xanthine structure with 1,3-Dibutylxanthine but has propyl groups at the 1 and 3 positions instead of butyl groups. This change in alkyl chain length could influence its binding affinity and selectivity for adenosine receptors compared to 1,3-Dibutylxanthine.

Properties

CAS Number

2850-36-4

Product Name

1,3-Dibutylxanthine

IUPAC Name

1,3-dibutyl-7H-purine-2,6-dione

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C13H20N4O2/c1-3-5-7-16-11-10(14-9-15-11)12(18)17(13(16)19)8-6-4-2/h9H,3-8H2,1-2H3,(H,14,15)

InChI Key

HDAPVDGMACVEKL-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)NC=N2

Synonyms

1,3-Dibutyl-3,9-dihydro-1H-purine-2,6-dione; 1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione; NSC 515484; SC 2732;

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.